molecular formula C16H19FN6O2 B13912989 8-(2-Amino-ethylamino)-7-(2-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

8-(2-Amino-ethylamino)-7-(2-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B13912989
M. Wt: 346.36 g/mol
InChI Key: KSWWCVGKZYFXLI-UHFFFAOYSA-N
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Description

8-(2-Amino-ethylamino)-7-(2-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Amino-ethylamino)-7-(2-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. The starting materials are usually commercially available purine derivatives, which undergo various chemical transformations such as alkylation, amination, and fluorination.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted purine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-viral activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(2-Amino-ethylamino)-7-(2-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.

Uniqueness

8-(2-Amino-ethylamino)-7-(2-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. The presence of the 2-fluoro-benzyl group and the amino-ethylamino moiety may contribute to its unique interactions and effects compared to other purine derivatives.

Properties

Molecular Formula

C16H19FN6O2

Molecular Weight

346.36 g/mol

IUPAC Name

8-(2-aminoethylamino)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C16H19FN6O2/c1-21-13-12(14(24)22(2)16(21)25)23(15(20-13)19-8-7-18)9-10-5-3-4-6-11(10)17/h3-6H,7-9,18H2,1-2H3,(H,19,20)

InChI Key

KSWWCVGKZYFXLI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCN)CC3=CC=CC=C3F

Origin of Product

United States

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